molecular formula C15H15NO2 B4613181 N-(2-hydroxyethyl)-2-biphenylcarboxamide

N-(2-hydroxyethyl)-2-biphenylcarboxamide

Cat. No.: B4613181
M. Wt: 241.28 g/mol
InChI Key: ITKNKUTZKHIHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-2-biphenylcarboxamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

Research has demonstrated the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. The process explained via the formation of thiourea followed by elimination of thiocyanic acid signifies a potential application in organic synthesis and drug discovery processes (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).

Antiarhythmic Activity

Another study focused on the synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide, revealing pronounced antiarrhythmic activity and low toxicity. This application underlines the compound's relevance in developing potential therapeutic agents (D. Q. Hoang et al., 2018).

Water Treatment Technologies

In the realm of environmental science, the preparation of graphene oxide modified poly(m-phenylene isophthalamide) nanofiltration membrane with improved water flux and antifouling property showcases the use of N-(2-hydroxyethyl)-2-biphenylcarboxamide derivatives in enhancing water purification technologies. The study highlights an effective method for preparing composite nanofiltration membranes, showing potential applications in water treatment (Mei Yang et al., 2017).

Antimicrobial and Antimycobacterial Activities

A series of studies have explored the antimicrobial and antimycobacterial activities of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, showcasing the potential of this compound derivatives in combating various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These findings open avenues for the compound's application in developing new antimicrobial agents with potential therapeutic benefits (T. Goněc et al., 2015).

Advanced Material Science

The development of electrochromic and electrofluorescent dual-switching polyamides containing bis(diphenylamino)-fluorene moieties represents an innovative application in material science. These polyamides exhibit reversible multicolor electrochromic characteristics and strong fluorescence, suggesting their potential in creating advanced materials for optical and electronic devices (Ningwei Sun et al., 2016).

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-11-10-16-15(18)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKNKUTZKHIHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyethyl)-2-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.